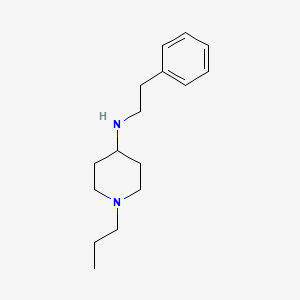![molecular formula C15H18N2O6 B4892266 5-[(3-carboxypropanoyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B4892266.png)
5-[(3-carboxypropanoyl)amino]-2-(4-morpholinyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(3-carboxypropanoyl)amino]-2-(4-morpholinyl)benzoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as CMPF and is a derivative of benzoic acid.
Mécanisme D'action
CMPF acts as a competitive inhibitor of carboxypeptidases by binding to the active site of the enzyme. This prevents the enzyme from binding to its substrate and carrying out its normal enzymatic activity. CMPF has been shown to be a potent inhibitor of carboxypeptidases and has been used to study the kinetics of these enzymes.
Biochemical and Physiological Effects:
CMPF has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of carboxypeptidases, which play a critical role in the regulation of blood pressure. In addition, CMPF has been shown to have anti-inflammatory effects and has been used to study the role of carboxypeptidases in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CMPF in lab experiments is its ability to inhibit the activity of carboxypeptidases. This allows researchers to study the role of these enzymes in various physiological processes. However, CMPF has some limitations as well. It is a relatively expensive compound and requires specialized equipment for its synthesis and analysis.
Orientations Futures
There are several future directions for research on CMPF. One area of research is the development of more potent and selective inhibitors of carboxypeptidases. Another area of research is the development of CMPF-based probes for imaging carboxypeptidase activity in vivo. Finally, CMPF may have potential applications in the treatment of inflammation and other diseases. Further research is needed to explore these potential applications.
Conclusion:
In conclusion, CMPF is a chemical compound that has a wide range of scientific research applications. Its ability to inhibit the activity of carboxypeptidases makes it a valuable tool for studying the role of these enzymes in various physiological processes. While CMPF has some limitations, it has the potential to be used in the development of new treatments for inflammation and other diseases. Further research is needed to explore these potential applications.
Méthodes De Synthèse
CMPF can be synthesized by reacting 4-morpholinylbenzoic acid with succinic anhydride in the presence of a catalyst. The reaction yields CMPF as a white crystalline solid with a melting point of 223-226°C. The purity of CMPF can be determined by using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
Applications De Recherche Scientifique
CMPF has been extensively studied for its potential applications in various fields. It is used as a tool for studying the enzymatic activity of carboxypeptidase B and other carboxypeptidases. CMPF has also been used as a fluorescent probe to study the binding of carboxypeptidases to substrates. In addition, CMPF has been used as a competitive inhibitor of carboxypeptidases and has been shown to inhibit the activity of these enzymes.
Propriétés
IUPAC Name |
5-(3-carboxypropanoylamino)-2-morpholin-4-ylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O6/c18-13(3-4-14(19)20)16-10-1-2-12(11(9-10)15(21)22)17-5-7-23-8-6-17/h1-2,9H,3-8H2,(H,16,18)(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYVLIGCLWDTGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)CCC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Carboxypropanoylamino)-2-morpholin-4-ylbenzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4892184.png)
![5-{[(2-nitrophenoxy)acetyl]amino}isophthalic acid](/img/structure/B4892186.png)

![N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B4892205.png)
![(3aS*,5S*,9aS*)-2-(3-methoxybenzyl)-5-(8-quinolinyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4892218.png)


![2-chloro-5-nitrobenzoic acid - 1,6-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-4-amine (1:1)](/img/structure/B4892234.png)
![N-(5-chloro-2-pyridinyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4892259.png)
![2-(2-methoxyethyl)-1,3-dioxo-N-[3-(trifluoromethyl)phenyl]-5-isoindolinecarboxamide](/img/structure/B4892265.png)
![N-allyl-2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B4892273.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-(1-isopropyl-2-methylpropyl)glycinamide](/img/structure/B4892274.png)
![4-nitro-N-{2-[(2-oxopropyl)thio]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B4892276.png)
![N-[2-(5-isopropyl-2-methylphenoxy)ethyl]-3-methoxy-1-propanamine](/img/structure/B4892284.png)